3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of fluorinated phenyl, furan, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-difluoroaniline with furan-2-carboxylic acid hydrazide to form an intermediate, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used for the oxidation of the furan ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Properties
Molecular Formula |
C13H6F2N4OS |
---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6F2N4OS/c14-7-3-4-9(15)8(6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H |
InChI Key |
QGMNRTVYRFNUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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